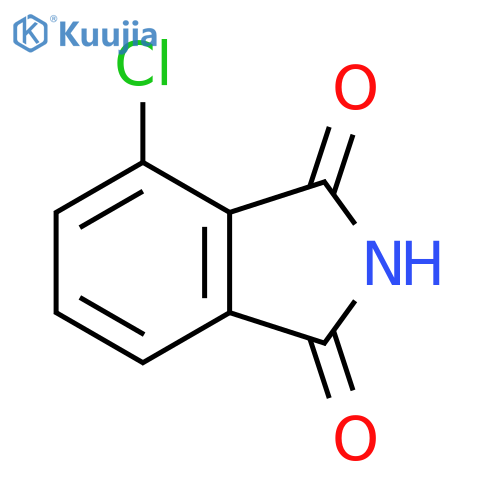Cas no 51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione)

51108-30-6 structure
商品名:4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione,4-chloro-
- 4-chloroisoindole-1,3-dione
- 4-chloroisoindoline-1,3-dione
- 3-chlorophthalimide
- 3-chloro-phthalimide
- 4-Chlor-isoindolin-1,3-dion
- 4-chloro-1,3-dioxo-1,3-dihydro-isoindol
- 4-chloro-1h-isoindole-1,3(2h)-dione
- 4-chloro-isoindole-1,3-dione
- 4-chloro-isoindoline-1,3-dione
- AC1L5L9M
- AR-1G1469
- CTK4J3642
- NSC27007
- SureCN261439
- 4-Chloro-1,3-dioxo-1,3-dihydroisoindole
- 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
- DTXSID80282645
- BCA10830
- SB64255
- CS-0037451
- AKOS005064566
- FT-0753843
- 1H-Isoindole-1,3(2H)-dione, 4-chloro-
- AS-59179
- Chlorphthalimid
- MFCD09836555
- SCHEMBL261439
- 51108-30-6
- APOAEMIYHVGWEZ-UHFFFAOYSA-N
- SY126155
- NSC-27007
- NSC 27007
- DA-05340
-
- MDL: MFCD09836555
- インチ: 1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
- InChIKey: APOAEMIYHVGWEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C(NC(C=21)=O)=O
計算された属性
- せいみつぶんしりょう: 180.99312
- どういたいしつりょう: 180.993056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.519±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 233 ºC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.626
- ようかいど: 極微溶性(0.71 g/l)(25ºC)、
- PSA: 46.17
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0021-10G |
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione |
51108-30-6 | 95% | 10g |
¥ 8,764.00 | 2023-04-13 | |
| Chemenu | CM149039-1g |
4-chloroisoindoline-1,3-dione |
51108-30-6 | 95% | 1g |
$424 | 2021-08-05 | |
| Alichem | A199010110-1g |
4-Chloroisoindoline-1,3-dione |
51108-30-6 | 95% | 1g |
$457.53 | 2023-09-01 | |
| abcr | AB454962-1g |
4-Chloro-1H-isoindole-1,3(2H)-dione; . |
51108-30-6 | 1g |
€857.10 | 2025-02-19 | ||
| 1PlusChem | 1P00DLKE-1g |
4-chloroisoindole-1,3-dione |
51108-30-6 | 95% | 1g |
$189.00 | 2024-04-30 | |
| A2B Chem LLC | AG33678-1g |
1H-Isoindole-1,3(2h)-dione, 4-chloro- |
51108-30-6 | 95% | 1g |
$187.00 | 2024-04-19 | |
| A2B Chem LLC | AG33678-100mg |
1H-Isoindole-1,3(2h)-dione, 4-chloro- |
51108-30-6 | 95% | 100mg |
$40.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0021-1g |
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione |
51108-30-6 | 95% | 1g |
¥1754.0 | 2024-04-18 | |
| Crysdot LLC | CD11113393-1g |
4-Chloroisoindoline-1,3-dione |
51108-30-6 | 95+% | 1g |
$453 | 2024-07-17 | |
| 1PlusChem | 1P00DLKE-500mg |
4-chloroisoindole-1,3-dione |
51108-30-6 | 95% | 500mg |
$114.00 | 2024-04-30 |
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Chao Wu,Jiang Wang,Xumu Zhang,Runtong Zhang,Baode Ma Org. Chem. Front. 2021 8 6530
51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51108-30-6)4-chloro-2,3-dihydro-1H-isoindole-1,3-dione

清らかである:99%
はかる:1g
価格 ($):253.0